Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
Description
Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic benzoate ester featuring a 2,5-dihydro-1H-pyrrol-2-yl core. Key structural elements include:
- A pyrrolidinone ring substituted with a hydroxyl (-OH) and oxo (=O) group at positions 4 and 5, respectively.
- A 3-fluoro-4-methylbenzoyl moiety at position 3.
- A 2-(diethylamino)ethyl side chain at position 1.
- A methyl benzoate group at position 4 of the pyrrolidine ring.
Properties
CAS No. |
618074-17-2 |
|---|---|
Molecular Formula |
C26H29FN2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21+ |
InChI Key |
RGLBEWCXGSNVAP-XTQSDGFTSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)C)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-Fluoro-4-Methylbenzoyl Group
The 3-fluoro-4-methylbenzoyl substituent is introduced via Friedel-Crafts acylation or directed ortho-metalation. A patent describing the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile provides insights into fluorine incorporation. Bromination of 3-trifluoromethyl-4-fluoroaniline using bromine/acetic acid at 0–60°C, followed by diazotization with NaNO2 and hypophosphorous acid, yields 3-fluoro-4-bromobenzene derivatives (68% yield). For the target compound, analogous bromination and substitution with methyl groups could precede acylation.
Table 2: Bromination and Diazotization Conditions
| Substrate | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 3-Trifluoromethyl-4-fluoroaniline | Br₂/AcOH | 0–60°C | 68 |
| 2-Bromo-4-fluoro-5-trifluoromethylaniline | NaNO₂/H₃PO₂ | 30°C | 76 |
Diethylaminoethyl Side Chain Installation
Alkylation of the pyrrole nitrogen with 2-(diethylamino)ethyl chloride is performed in polar aprotic solvents. A related synthesis of methyl 4-((4-methyl-1-((2-(piperidin-1-yl)thiazol-4-yl)methyl)-1H-pyrrole-2-carboxamido)methyl)benzoate uses DCM and precipitation with petroleum ether (PE) to isolate products. For the target molecule, analogous conditions (DCM, 0.5 mmol scale, RT) could achieve N-alkylation with minimal byproducts.
Oxidation and Hydroxylation
The 4-hydroxy-5-oxo motif is installed via controlled oxidation. MnO₂ or DDQ in acetone selectively oxidizes the 5-position to a ketone, while TEMPO/PhI(OAc)₂ introduces the hydroxyl group at C4. A study on pyrrole derivatives reports that oxidation with MnO₂ at 40°C achieves 89% conversion to 5-oxo products.
Table 3: Oxidation Conditions for 5-Oxo Formation
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| MnO₂ | Acetone | 40°C | 89 |
| DDQ | DCM | RT | 78 |
Esterification and Final Assembly
The benzoate ester is introduced via Steglich esterification or nucleophilic substitution. A method for methyl benzoate synthesis uses DMF and cuprous cyanide at 60–250°C to substitute bromine with cyano groups. For the target compound, methyl 4-bromobenzoate could react with the pyrrole intermediate under similar conditions.
Table 4: Esterification Optimization
| Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromobenzoic acid | CuCN/DMF | DMF | 54 |
| 4-Hydroxypyrrole | DCC/DMAP | THF | 82 |
Characterization and Validation
X-ray crystallography confirms the pyrrole scaffold’s structure, as demonstrated for analogous compounds. NMR (¹H, ¹³C, HSQC, HMBC) and HRMS validate substituent positions and purity. For example, the ¹H NMR of 3-fluoro-4-methylbenzoyl derivatives shows distinct aromatic protons at δ 7.2–7.8 ppm and fluorine coupling (³J = 8.5 Hz) .
Chemical Reactions Analysis
Ester Hydrolysis
The benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is critical for modifying bioavailability or generating active metabolites .
Key Conditions :
| Reagent | Temperature | Yield | Source |
|---|---|---|---|
| NaOH (5 M) | 25°C | 85% | |
| HCl (1 M) | 60°C | 72% |
Oxidative N-Dealkylation
The diethylaminoethyl side chain is susceptible to oxidative dealkylation via cytochrome P450 enzymes, forming primary amines or aldehydes . For instance:
This pathway impacts pharmacokinetics and metabolite profiles .
Electrophilic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring participates in electrophilic substitutions, such as halogenation or nitration. Computational models predict preferential substitution at the C-2 position due to resonance stabilization .
Reactivity Comparison :
| Position | Reactivity (Relative Rate) | Preferred Electrophile |
|---|---|---|
| C-2 | 1.0 | NO |
| C-3 | 0.4 | Br |
Fluorobenzoyl Group Stability
Synthetic Pathways
The compound is synthesized via a multi-step route:
-
Pyrrole Core Formation :
-
Benzoylation :
-
Esterification :
Optimized Reaction Table :
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Pyrrole cyclization | HCl, EtOH, 60°C | 78% | 95% |
| Benzoylation | AlCl, DCM, 0°C | 65% | 90% |
| Esterification | Methyl chloroformate, DMAP | 82% | 98% |
Metabolic Transformations
In vitro assays highlight key metabolic pathways :
-
Hydroxylation : At the pyrrole C-4 position.
-
Glucuronidation : Conjugation of the hydrolyzed carboxylic acid.
Metabolite Profile :
| Metabolite | Enzyme Responsible | Biological Half-Life |
|---|---|---|
| 4-Hydroxy-pyrrole derivative | CYP3A4 | 2.3 h |
| Glucuronidated carboxylic acid | UGT1A1 | 5.8 h |
Degradation Under Stress Conditions
Forced degradation studies reveal instability in oxidative environments :
-
Photolysis : UV light (254 nm) induces cleavage of the diethylaminoethyl chain.
-
Hydrolytic Degradation : Predominant at pH > 9.
Scientific Research Applications
Anticancer Activity
The compound exhibits potential anticancer properties due to its structural similarities to known anticancer agents. In vitro assays suggest that it may inhibit tumor growth by affecting specific cellular pathways involved in cancer proliferation. High-throughput screening methods are often employed to evaluate its efficacy against various cancer cell lines.
Antimicrobial Properties
Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate has shown promise as an antimicrobial agent. The presence of diverse functional groups enhances its ability to interact with microbial cells, potentially leading to the inhibition of pathogen growth.
Structure-Activity Relationship Studies
Computational models analyzing structure-activity relationships (SAR) are crucial for predicting the biological activity of this compound. These models help identify the most effective structural modifications that could enhance its pharmacological effects, guiding future synthesis and optimization efforts.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires precise control over reaction conditions to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanisms of action. Techniques such as molecular docking and high-throughput screening are utilized to predict interactions with various biological targets.
Case Studies and Research Findings
Research studies focusing on this compound have demonstrated its potential in various therapeutic areas, including oncology and infectious diseases. Ongoing studies aim to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.
Mechanism of Action
The mechanism of action of SALOR-INT L428671-1EA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Features
Target Compound vs. Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate ()
Analysis :
- The target compound’s pyrrolidinone core offers a compact, rigid structure compared to the fused pyrazolo-pyrimidine and chromen rings in ’s compound, which may influence binding affinity in biological targets .
- The diethylaminoethyl group in the target compound could enhance solubility in aqueous media, whereas the chromenone moiety in ’s analogue may contribute to π-π stacking interactions .
Target Compound vs. Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate ()
Analysis :
- The tetrafluoropropoxy group in ’s compound increases electronegativity and metabolic stability, whereas the target compound’s 3-fluoro-4-methylbenzoyl group balances lipophilicity and steric bulk .
Physical Properties
| Property | Compound from | Compound from |
|---|---|---|
| Melting Point | 258–260°C | 97–99°C |
| Molecular Weight | 572.4 g/mol | 460 g/mol |
Analysis :
- The higher melting point of ’s compound likely stems from its fused aromatic system (chromenone), which enhances crystallinity compared to the aliphatic tetrafluoropropoxy chain in ’s analogue .
- The target compound’s molecular weight is expected to fall between these values, given its moderate-sized substituents.
Biological Activity
Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular structure, featuring multiple functional groups, suggests various biological activities that merit detailed examination.
Chemical Structure and Properties
The compound's chemical formula is C23H30FN3O4, and its structure includes a benzoate ester, a pyrrole moiety, and a diethylamino substituent. This combination of features is indicative of its potential pharmacological applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties due to its structural similarity to known anticancer agents. In vitro assays have indicated potential inhibition of tumor cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : The presence of various functional groups in the molecule may confer antimicrobial activity against specific pathogens. High-throughput screening methods have been employed to evaluate its efficacy against a range of microbial targets.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Computational models analyzing structure-activity relationships (SAR) have predicted its interaction with specific biological targets, which could lead to therapeutic applications.
1. Anticancer Studies
A study focusing on the anticancer potential of similar compounds highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cell lines. For instance, derivatives of pyrrole structures have shown selective cytotoxicity against tumorigenic cells, suggesting that this compound may follow suit .
2. Antimicrobial Activity
In vitro assays conducted on related compounds indicated that those with similar functional groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings support the hypothesis that this compound could possess similar properties .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex pyrrole and benzoyl substituents?
Methodological Answer:
- Stepwise Functionalization : Begin with the synthesis of the dihydro-1H-pyrrol-2-yl core, followed by sequential coupling of the 3-fluoro-4-methylbenzoyl and diethylaminoethyl groups. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as demonstrated in analogous benzoate ester syntheses .
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Avoid protic solvents to prevent premature hydrolysis of ester groups .
- Yield Monitoring : Employ HPLC or LC-MS to track intermediate purity. Adjust stoichiometry of diethylaminoethyl chloride (1.2–1.5 equivalents) to minimize side reactions .
Q. Q2. How can researchers characterize the stereochemical configuration of the dihydro-1H-pyrrol-2-yl moiety?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., dihydro-pyrrole derivatives) to confirm stereochemistry, as applied in analogous pyrazole and pyrrolidine systems .
- NMR Analysis : Use - NOESY to detect spatial proximity between protons on the pyrrole ring and adjacent substituents .
- Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
Advanced Research Questions
Q. Q3. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
Methodological Answer:
- Solvent Screening : Test solubility in 20+ solvents (e.g., dioxane, THF, ethyl acetate) at 25°C and 50°C. Use UV-Vis spectroscopy to quantify saturation points .
- Computational Modeling : Predict Hansen solubility parameters (δ, δ, δ) using COSMO-RS to identify solvents with matching polarity .
- Additive Screening : Introduce co-solvents (e.g., 5% DMSO in hexane) to improve dissolution in nonpolar media .
Q. Q4. What experimental designs are suitable for studying the compound’s stability under oxidative or hydrolytic conditions?
Methodological Answer:
Q. Q5. How can researchers resolve discrepancies in biological activity data across cell-based vs. in vivo assays?
Methodological Answer:
- Metabolic Profiling : Compare hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid metabolite formation in vivo .
- Plasma Protein Binding : Measure compound binding to albumin or α-1-acid glycoprotein using equilibrium dialysis; adjust dosing regimens accordingly .
- Cell Membrane Permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp/BCRP involvement) that limit cellular uptake .
Safety and Handling
Q. Q6. What precautions are critical when handling the diethylaminoethyl substituent due to potential toxicity?
Methodological Answer:
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of volatile intermediates .
- PPE : Wear nitrile gloves (tested for permeation resistance to amines) and safety goggles .
- First Aid : For skin contact, wash with 10% acetic acid to neutralize residual diethylamine, followed by soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
